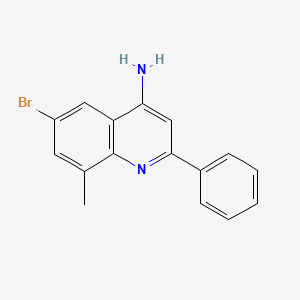

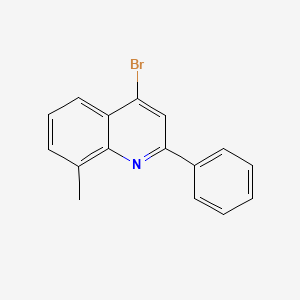

4-Bromo-8-methyl-2-phenylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-8-methyl-2-phenylquinoline is a chemical compound with the molecular formula C16H12BrN and a molecular weight of 298.18 . It is used for proteomics research .

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-8-methyl-2-phenylquinoline has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

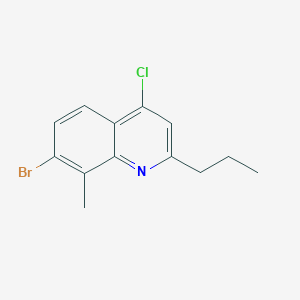

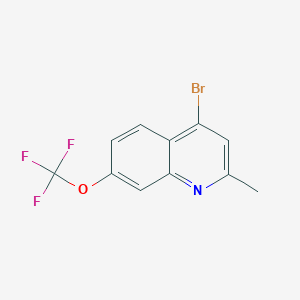

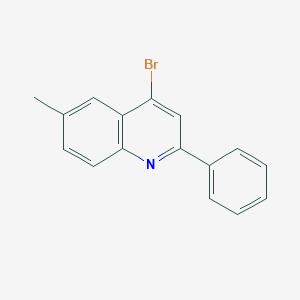

The molecular structure of 4-Bromo-8-methyl-2-phenylquinoline consists of a quinoline core, which is a heterocyclic aromatic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a bromine atom and a methyl group attached to the quinoline core .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-8-methyl-2-phenylquinoline are not mentioned in the search results, quinoline derivatives in general are known to undergo a wide range of reactions. These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

4-Bromo-8-methyl-2-phenylquinoline has a molecular weight of 298.18 and a molecular formula of C16H12BrN . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Direcciones Futuras

Quinoline derivatives like 4-Bromo-8-methyl-2-phenylquinoline have potential for various applications in the fields of industrial and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods, exploring their biological and pharmaceutical activities, and investigating their potential uses in various industries .

Propiedades

Número CAS |

1189105-96-1 |

|---|---|

Nombre del producto |

4-Bromo-8-methyl-2-phenylquinoline |

Fórmula molecular |

C16H12BrN |

Peso molecular |

298.18 g/mol |

Nombre IUPAC |

4-bromo-8-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H12BrN/c1-11-6-5-9-13-14(17)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3 |

Clave InChI |

TWNVNTBIIRHMQV-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |

SMILES canónico |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.